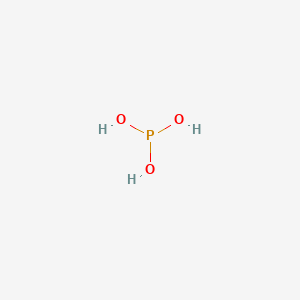

Phosphorane, trihydroxy-

Descripción general

Descripción

Phosphorane, trihydroxy-, chemically represented as H₃PO₃, is a diprotic acid, meaning it can donate two protons in an acid-base reaction. It is a white, crystalline solid at room temperature and is moderately soluble in water, forming a mildly acidic solution. Phosphorane, trihydroxy- is less common in nature compared to other phosphorus-containing compounds but plays a crucial role in various chemical and industrial processes .

Métodos De Preparación

Phosphorane, trihydroxy- can be prepared through several methods:

Reaction of White Phosphorus with Water: This method involves reacting white phosphorus (P₄) with water under controlled conditions.

Hydrolysis of Phosphorus Trichloride: Another common method is the hydrolysis of phosphorus trichloride (PCl₃) with water or steam.

On an industrial scale, the hydrolysis of phosphorus trichloride is the preferred method due to its efficiency and scalability .

Análisis De Reacciones Químicas

Synthetic Routes and Key Reactivity

Trihydroxy phosphorane is primarily synthesized via hydrolysis of phosphorus ylides. A prominent method involves:

-

Reaction of triphenylphosphine with dimethyl acetylenedicarboxylate (DMAD) to form a vinyl phosphonium zwitterion.

-

Protonation by an NH group (e.g., from indoline derivatives) to yield phosphorus ylides.

Example Pathway

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | PPh₃ + DMAD | THF, 0°C | Zwitterion intermediate |

| 2 | Intermediate + indoline derivative | RT, 24h | Phosphorus ylide |

| 3 | Ylide hydrolysis | H₂O, acidic | H₃PO₃ |

This route highlights the compound’s role as a hydrolysis product in organophosphorus synthesis .

Nucleophilic Substitution

Trihydroxy phosphorane participates in SN2-type reactions , where its hydroxyl groups act as leaving groups. The trigonal bipyramidal transition state facilitates inversion of stereochemistry, as observed in Mitsunobu-like mechanisms .

Acid-Base Reactions

As a diprotic acid (pKa₁ = 1.3, pKa₂ = 6.7), it donates protons sequentially:

This property enables its use in buffer systems and catalysis .

Enzyme-Catalyzed Hydrolysis

In biochemical contexts, trihydroxy phosphorane analogs form phosphorane-like intermediates during enzymatic P–O bond cleavage. For example:

-

Sb-PTE enzyme stabilizes a pentacoordinate phosphorane intermediate during hydrolysis, with proton transfer to the leaving group as the rate-limiting step .

Electronic and Steric Effects on Reactivity

Substituents on phosphorus significantly alter reaction outcomes:

| Substituent | Effect | Example Reaction |

|---|---|---|

| Electron-withdrawing (e.g., –CF₃) | Enhances electrophilicity at P | Accelerates nucleophilic substitution |

| Electron-donating (e.g., –CH₃) | Stabilizes intermediates | Slows hydrolysis rates |

For instance, electron-deficient derivatives undergo rapid hydrophosphination with alkenes, while bulky groups hinder ylide formation .

Catalysis

-

Redox Reactions : Serves as a mild reducing agent in ester-to-alcohol conversions.

-

Cross-Coupling : Facilitates C–P bond formation in Staudinger reactions .

Materials Science

-

Stabilization of Perovskites : Modifies interfacial structures in solar cells by forming hydrogen bonds with iodine, enhancing device stability.

Comparative Reactivity Table

| Reaction Type | Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Hydrolysis | Ylide 6 | H₂O, HCl | H₃PO₃ | – |

| SN2 Alkylation | R-X | K₂CO₃, DMF | R-PO₃H₂ | 60–85 |

| Enzyme Hydrolysis | Diethyl phosphate | Sb-PTE, pH 7 | Phosphate + Alcohol | – |

Aplicaciones Científicas De Investigación

Biological Activities

Phosphorane compounds exhibit a range of biological activities:

- Antiviral Activity : Phosphonates derived from phosphoranes have been studied for their ability to inhibit viral replication by interfering with nucleic acid synthesis.

- Antibacterial Properties : Research indicates that phosphonates can inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis.

- Antitumoral Effects : Some studies suggest that phosphonates may induce apoptosis in cancer cells through various pathways.

Antiviral Research

Phosphorane derivatives have been extensively researched for their antiviral properties. A notable study demonstrated that a specific nucleoside phosphonate derivative significantly reduced viral load in infected cells, showcasing its potential as an antiviral agent against herpes simplex virus.

Antibacterial Applications

In vitro tests have shown that phosphonate compounds exhibit strong antibacterial activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of 2 µg/mL. This compound also displayed low toxicity towards mammalian cells, indicating its potential for therapeutic use.

Antitumoral Research

Research involving cancer cell lines indicated that certain phosphonate derivatives could induce apoptosis through the activation of caspase pathways, marking them as promising candidates for cancer therapy.

Pharmacokinetics

Understanding the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) of phosphorane compounds is essential for evaluating their therapeutic potential. Due to their negative charge at physiological pH, phosphonates generally have limited ability to penetrate lipid membranes. However, prodrug strategies are being developed to enhance their bioavailability.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antiviral Applications | Herpes Simplex Virus | A nucleoside phosphonate derivative significantly reduced viral load in infected cells. |

| Antibacterial Efficacy | E. coli | A phosphonate compound showed strong antibacterial activity with an MIC of 2 µg/mL and low mammalian cell toxicity. |

| Antitumoral Activity | Cancer Cell Lines | Certain phosphonate derivatives induced apoptosis via caspase pathway activation. |

Mecanismo De Acción

The mechanism of action of phosphorous acid involves its strong reducing properties. It tends to be converted to phosphoric acid, and this conversion is associated with the release of electrons, which can reduce other substances. In biological systems, phosphorous acid can interfere with fungal metabolism, reducing growth and altering the synthesis of macromolecular materials that suppress host defense systems .

Comparación Con Compuestos Similares

Phosphorane, trihydroxy- can be compared with other phosphorus-containing acids such as:

Phosphoric Acid (H₃PO₄): Unlike phosphorous acid, phosphoric acid is triprotic and can donate three protons. It is more commonly found in nature and has a broader range of applications.

Hypophosphorous Acid (H₃PO₂): This acid is monoprotic and has strong reducing properties, similar to phosphorous acid.

Phosphonic Acid (RPO₃H₂): Organic derivatives of phosphorous acid, these compounds have similar chemical properties but are used in different applications

Phosphorane, trihydroxy- is unique due to its diprotic nature and its specific applications in reducing reactions and industrial processes.

Actividad Biológica

Introduction

Phosphorane, trihydroxy- (CAS Number: 13598-36-2) is an organophosphorus compound characterized by its three hydroxyl groups attached to a phosphorus atom. This compound exhibits significant biological activity, influencing various biochemical pathways and demonstrating potential applications in medicinal chemistry and materials science. This article explores the biological activity of trihydroxy phosphoranes, focusing on their mechanisms of action, pharmacokinetics, and relevant case studies.

Phosphorane, trihydroxy- acts primarily as a mimic of biological molecules, particularly phosphates and carboxylates. Its interaction with metabolic enzymes can inhibit key biochemical pathways, which is crucial for its potential therapeutic applications.

Target Enzymes

- Metabolic Enzymes : Phosphonophosphonic acid, a related compound, has been shown to inhibit enzymes involved in metabolic processes by mimicking the structure of natural substrates.

- Peptidyl Side Chains : The compound can replace carboxylic acid groups in peptides, influencing protein interactions and functions.

Mode of Action

The interaction of trihydroxy phosphoranes with their targets typically involves:

- Hydrogen Bond Formation : Establishing hydrogen bonds with target molecules enhances binding affinity and specificity.

- Stabilization of Transition States : The unique structure allows for stabilization during chemical reactions, impacting reaction kinetics significantly.

Pharmacokinetics

Understanding the pharmacokinetic properties of trihydroxy phosphoranes is essential for evaluating their therapeutic potential. Key aspects include:

- Absorption : The compound's polarity due to hydroxyl groups may facilitate its absorption in biological systems.

- Distribution : Its distribution is influenced by molecular weight and solubility in biological fluids.

- Metabolism : Metabolic pathways involving oxidation or hydrolysis can alter the activity and efficacy of the compound.

- Excretion : The excretion route may vary based on the compound's modifications during metabolism.

Biological Activities

Phosphorane, trihydroxy- exhibits a broad range of biological activities:

- Antiviral Activity : Similar compounds have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms .

- Antibacterial Properties : Research indicates that phosphonate derivatives can inhibit bacterial growth by targeting essential biosynthetic pathways .

- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory responses through enzyme inhibition .

Case Studies

Several case studies highlight the practical applications and effects of trihydroxy phosphoranes:

- Antibacterial Efficacy :

- Cancer Research :

- Environmental Impact :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

phosphorous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O3P/c1-4(2)3/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMIONKXNSYLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7035511 | |

| Record name | Phosphorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.996 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals, Solid | |

| Record name | Phosphorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10294-56-1, 14901-63-4 | |

| Record name | Phosphorous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorous acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.